Home > Products > Screening Compounds P12027 > Cdk/Crk Inhibitor
Cdk/Crk Inhibitor - 784211-09-2

Cdk/Crk Inhibitor

Catalog Number: EVT-280338
CAS Number: 784211-09-2
Molecular Formula: C23H22Cl2N4O3
Molecular Weight: 473.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK/CRK inhibitor is an inhibitor of cyclin-dependent kinases (CDK) and CDK-related kinases (CRK) with IC50 values ranging from 9-839 nM in vitro. It is selective, exhibiting less than 20% inhibition of 60 non-CDK/CRK kinases, at a concentration of 1 μM. CDK/CRK inhibitor induces cell cycle arrest in the G1 phase, endoreduplication, and apoptosis in HCT116 cells. It exhibits broad anti-tumor activity with an average GI50 value of <10 nM for 60 tumorigenic cell lines. It also inhibits growth of non-cycling HCT116 cells with an IC50 value of 40 nM.
RGB-286147 is a potent, selective & ATP-competitive inhibitor of Cdks.
Overview

The compound known as the Cyclin-Dependent Kinase/Cyclic Receptor Kinase Inhibitor, commonly referred to as the Cdk/Crk inhibitor, is a significant player in cancer research and therapeutic development. This inhibitor targets specific kinases involved in cell cycle regulation and signal transduction pathways, making it a crucial candidate for cancer treatment strategies. The compound has shown promise in inducing tumor cell death while potentially circumventing traditional cell cycle progression mechanisms.

Source and Classification

Cdk/Crk inhibitors are classified under kinase inhibitors, specifically targeting cyclin-dependent kinases (CDKs) and cyclic receptor kinases (CRKs). These compounds are typically derived from synthetic processes aimed at modulating kinase activity, which is critical in various cellular functions including proliferation, differentiation, and apoptosis. The development of such inhibitors is driven by the need for targeted therapies that minimize side effects compared to conventional chemotherapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk/Crk inhibitors often involves complex organic chemistry techniques. One notable method includes the use of palladium-catalyzed reactions, which facilitate the formation of carbon-carbon bonds essential for building the inhibitor's structure. For instance, the preparation method described in patent CN107118207B outlines a reaction involving amines and various palladium complexes to achieve the desired inhibitory properties against CDK enzymes .

Another approach utilizes combinatorial chemistry to generate a library of potential inhibitors, which can then be screened for activity against specific kinases. High-throughput screening methods are employed to rapidly assess the efficacy of these compounds in vitro, allowing researchers to identify promising candidates for further development .

Molecular Structure Analysis

Structure and Data

Cdk/Crk inhibitors typically exhibit a complex molecular structure characterized by multiple functional groups that enhance their binding affinity to target kinases. The structural framework often includes an ATP-competitive site that mimics natural substrates. For example, the Cdk/Crk inhibitor RGB-286147 has a defined chemical structure that allows it to effectively bind to CDK enzymes, thereby inhibiting their activity .

The molecular formula and specific structural data for these compounds can vary widely but generally include elements such as carbon, hydrogen, nitrogen, and oxygen arranged in a way that facilitates interaction with target kinases.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk/Crk inhibitors undergo various chemical reactions that are pivotal for their mechanism of action. These reactions include reversible binding to the active site of cyclin-dependent kinases, leading to inhibition of kinase activity. The interactions can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate binding affinities and kinetics.

For instance, studies have demonstrated that certain inhibitors can induce conformational changes in target kinases upon binding, which may lead to altered substrate specificity or reduced catalytic activity .

Mechanism of Action

Process and Data

The mechanism of action of Cdk/Crk inhibitors primarily involves competitive inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, the inhibitors prevent ATP from interacting with the enzyme, thereby halting phosphorylation processes critical for cell cycle progression.

Research indicates that these inhibitors can also modulate downstream signaling pathways by affecting other proteins involved in cell cycle regulation. For example, BVD-523 is known to inhibit ERK1/2 signaling while allowing autophosphorylation under certain conditions, which may contribute to its therapeutic effects in cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk/Crk inhibitors exhibit distinct physical and chemical properties that influence their pharmacokinetics and bioavailability. Key properties include:

  • Solubility: Many Cdk/Crk inhibitors are designed to be soluble in aqueous environments to facilitate administration.
  • Stability: The stability of these compounds under physiological conditions is crucial for their effectiveness.
  • Molecular Weight: Typically ranging from 300 to 600 Daltons, this range allows for optimal cellular uptake.

These properties are often assessed through various analytical techniques including chromatography and spectroscopy.

Applications

Scientific Uses

Cdk/Crk inhibitors have significant applications in cancer therapy due to their ability to selectively target malignant cells while sparing normal cells. Their use extends beyond oncology; they are also being investigated for roles in other diseases characterized by dysregulated kinase activity.

In preclinical studies, combinations of Cdk/Crk inhibitors with other therapeutic agents have shown enhanced efficacy against various cancer cell lines. For instance, studies have demonstrated synergistic effects when combining Cdk inhibitors with ERK pathway modulators . This combinatorial approach holds promise for developing more effective treatment regimens tailored to individual patient profiles.

Properties

CAS Number

784211-09-2

Product Name

Cdk/Crk Inhibitor

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C23H22Cl2N4O3

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO

Synonyms

RGB-286147

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl

Isomeric SMILES

CC(C)C1=C2C(=NC(=NC2=O)CC3=CC=C(C=C3)OCCO)N(N1)C4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.